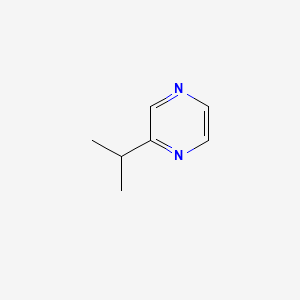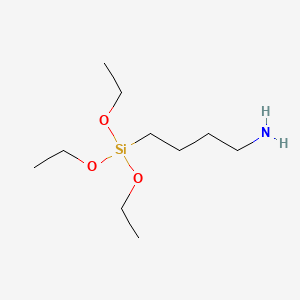
4-Aminobutyltriethoxysilane
Vue d'ensemble
Description
4-Aminobutyltriethoxysilane is a chemical compound with the molecular formula C10H25NO3Si . It is used for research and development purposes .
Synthesis Analysis
In the synthesis of epoxy nanocomposites, 4-Aminobutyltriethoxysilane (ABTES) acts as a coupling agent and attaches easily with nanoparticles surface . Triethylenetetramine (TEPA), also denoted as Tetrene, is used as a curing agent .Molecular Structure Analysis
4-Aminobutyltriethoxysilane contains a total of 39 bonds, including 14 non-H bonds, 10 rotatable bonds, and 1 primary amine (aliphatic) .Chemical Reactions Analysis
The reactive NH2 groups were introduced on the surface of TiO2 nanoparticles and were accomplished via the reaction between 4-aminobutyltriethoxysilane and the hydroxyl groups on the TiO2 nanoparticle surface .Physical And Chemical Properties Analysis
4-Aminobutyltriethoxysilane has a density of 0.9±0.1 g/cm3, a boiling point of 250.1±23.0 °C at 760 mmHg, and a flash point of 105.1±22.6 °C . It has 4 H bond acceptors, 2 H bond donors, and 10 freely rotating bonds .Applications De Recherche Scientifique
Functionalization of Nanoparticles
ABTES can act as a coupling agent and attach easily with nanoparticles surface . This functionalization of nanoparticles with ABTES can enhance the properties of the nanoparticles and make them more suitable for various applications.
Epoxy Nanocomposites
ABTES is used in the synthesis of epoxy nanocomposites . These nanocomposites have shown excellent dielectric and thermal behavior, making them suitable for high-performance electrical and thermal applications .
Dielectric Properties Enhancement
ABTES-modified Al2O3 nanoparticles have been used to enhance the dielectric properties of epoxy nanocomposites . These nanocomposites show excellent results at various temperatures, making them suitable for high voltage applications .
Thermal Behavior Improvement
The thermal behavior of ABTES-functionalized TiO2 nanoparticle-loaded diglycidyl ether of bisphenol-A (DGEBA) nanocomposites was investigated . The study found an increase in thermal behavior with an increase in loading concentrations .
Electrical Performance Enhancement
Loading epoxy resins with ABTES-functionalized TiO2 nanoparticles can augment the electrical properties of the epoxy resin . This makes the nanocomposites more compatible for high-performance electrical applications .
Insulators for High-Voltage Instruments
Epoxy resin, when mixed with ABTES-functionalized nanoparticles, can be used as insulators for high-voltage instruments . This is due to the outstanding insulating behavior of the epoxy resin .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-triethoxysilylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NO3Si/c1-4-12-15(13-5-2,14-6-3)10-8-7-9-11/h4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDDLRSGGCWDPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCN)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184720 | |
| Record name | 4-Aminobutyltriethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobutyltriethoxysilane | |
CAS RN |
3069-30-5 | |
| Record name | 4-Aminobutyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3069-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminobutyltriethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003069305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminobutyltriethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINOBUTYLTRIETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16M550E30K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Aminobutyltriethoxysilane (ABTES) enhance the properties of epoxy resins?
A1: ABTES acts as a coupling agent, enhancing the compatibility between inorganic fillers and the organic epoxy matrix. This is achieved through its bifunctional structure:
- Silane group (Si-OEt): This group hydrolyzes and condenses with hydroxyl groups present on the surface of inorganic fillers like TiO2 [] or zirconia-silica [].
- Amine group (NH2): This group reacts with the epoxy groups in the resin during the curing process [, ].
Q2: How does the concentration of ABTES-modified TiO2 nanoparticles affect the antimicrobial properties of epoxy nanocomposites?
A: Research indicates that increasing the concentration of 4-Aminobutyltriethoxysilane-modified TiO2 nanoparticles (TiO2-ABTES) in epoxy nanocomposites leads to enhanced antimicrobial activity. This was demonstrated in a study where TiO2-ABTES nanoparticles were incorporated into a diglycidyl ethers of bisphenol-A (DGEBA) matrix at varying concentrations []. The results showed that the nanocomposite film with 7 wt% TiO2-ABTES exhibited the largest inhibition zone against tested pathogens, suggesting a concentration-dependent antimicrobial effect [].
Q3: Can 4-Aminobutyltriethoxysilane (ABTES) negatively impact the properties of the materials it's incorporated into?
A: While ABTES generally improves material properties, its effectiveness depends on factors like concentration and the specific components involved. For instance, in a study using ABTES to modify zirconia-silica (ZS) fillers in a urethane dimethacrylate (UDMA) matrix, high concentrations of ABTES led to the formation of a separate interphase []. This negatively impacted compatibility, suggesting that an optimal ABTES concentration is crucial for achieving desired material properties.
Q4: What analytical techniques are used to study the effects of ABTES modification on material properties?
A4: Researchers utilize a variety of techniques to characterize ABTES-modified materials. Some common methods include:
- Fourier Transform Infrared Spectroscopy (FTIR): Used to identify functional groups and confirm successful silane modification of nanoparticles and their interaction with the matrix [, ].
- Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): Provide visual information about the dispersion of nanoparticles within the matrix and surface morphology [].
- Dielectric Spectroscopy: Helps analyze molecular mobility and interactions within the material, particularly how the presence of fillers and silane treatments affect polymer chain dynamics [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








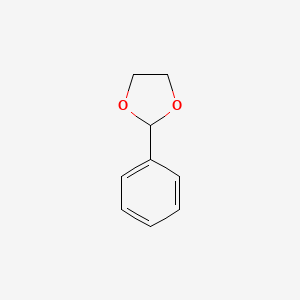

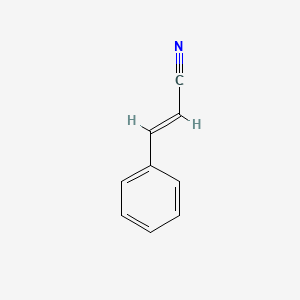

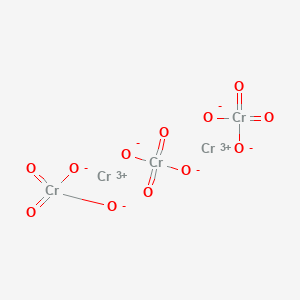
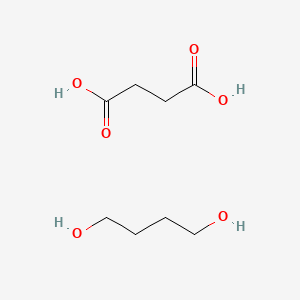
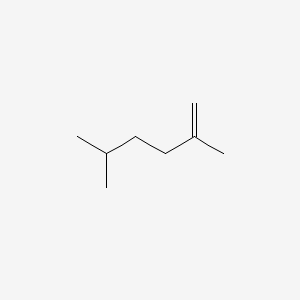
![Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-](/img/structure/B1584998.png)
